molecular formula C11H13ClO B13735016 5-(4-Chlorophenyl)pentan-2-one CAS No. 42829-08-3

5-(4-Chlorophenyl)pentan-2-one

Cat. No.: B13735016
CAS No.: 42829-08-3
M. Wt: 196.67 g/mol
InChI Key: MGTUDQGDJPSJRA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pentan-2-one is an organic compound with the molecular formula C11H13ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-(4-Chlorophenyl)pentan-2-one involves the reaction of 4-halo-2-butanone with an organic zinc compound in the presence of a copper catalyst and a lithium salt. This method is advantageous for industrial production due to its high yield and efficiency . The reaction can be summarized as follows:

    Reactants: 4-halo-2-butanone and an organic zinc compound.

    Catalysts: Copper catalyst and lithium salt.

    Solvent: Typically tetrahydrofuran (THF) or other suitable solvents.

    Conditions: The reaction is carried out under an inert gas atmosphere to prevent oxidation.

Another method involves the ketalization of a levulinic acid ester followed by catalytic hydrogenation and subsequent reaction with hydrochloric acid to yield 5-chloropentan-2-one .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: A similar compound with a pyrrolidinyl group instead of a pentanone chain.

    1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one: A compound with a methylphenyl group and a dimethylamino group.

Uniqueness

5-(4-Chlorophenyl)pentan-2-one is unique due to its specific structural features, such as the chlorophenyl group and the pentanone chain. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

42829-08-3

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

5-(4-chlorophenyl)pentan-2-one

InChI

InChI=1S/C11H13ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-8H,2-4H2,1H3

InChI Key

MGTUDQGDJPSJRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=CC=C(C=C1)Cl

Origin of Product

United States

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